methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride
Description
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C11H15Cl2N3O2 |
|---|---|
Molecular Weight |
292.16 g/mol |
IUPAC Name |
methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c1-16-11(15)9(12)5-7-6-14-10-8(7)3-2-4-13-10;;/h2-4,6,9H,5,12H2,1H3,(H,13,14);2*1H |
InChI Key |
NYZQJAQQDVPGKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=CC=N2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core. This can be achieved through a base-mediated cyclization reaction.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the pyrrolo[2,3-b]pyridine core.
Esterification: The final step involves the esterification of the amino group with methyl propanoate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The pyrrolo[2,3-b]pyridine moiety undergoes electrophilic aromatic substitution predominantly at the 3-position , with examples including:
-
Nitration : Formation of nitro derivatives, though one instance of 2-position nitration was observed .
-
Bromination/Iodination : Halogenation at the 3-position under standard conditions .
-
Nitrosation : Reaction with nitrous acid to form nitroso derivatives .
-
Mannich Base Reactions : Condensation with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes .
Acid-Base Chemistry
The compound exists as a dihydrochloride salt , indicating:
-
Protonation of the amino group : The secondary amine (-NH-) is protonated, forming a zwitterionic structure.
-
Salt formation : Reaction with hydrochloric acid to stabilize the molecule.
This reactivity enables:
-
Derivative synthesis : Deprotonation could facilitate coupling reactions (e.g., amide bond formation).
-
pH-dependent behavior : Solubility and biological activity may vary with pH due to ionizable groups.
Amino Group Reactivity
The amino acid-derived backbone enables:
-
Amide formation : Reaction with carboxylic acids or acid chlorides.
-
Peptide coupling : Potential for incorporation into larger peptides.
-
Cross-linking : Possible alkylation or acylation to modify solubility/bioavailability.
Analytical Characterization
Structural confirmation employs:
Scientific Research Applications
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride involves its interaction with specific molecular targets. One of the primary targets is the fibroblast growth factor receptor (FGFR), which plays a crucial role in cell proliferation and differentiation. By inhibiting FGFR, the compound can disrupt signaling pathways involved in tumor growth and progression .
Comparison with Similar Compounds
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar biological activities.
Pyrrolo[1,2-a]pyrazines: Another class of compounds with a different ring fusion pattern but similar biological properties.
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-pyrrolo[2,3-b]pyridine: A derivative with modifications that enhance its biological activity.
The uniqueness of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride lies in its specific substitution pattern and its potent inhibitory activity against FGFR, making it a promising candidate for further research and development.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride to achieve high purity?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, the use of mild reducing agents (e.g., NaBH4) during amide bond formation can minimize side reactions. Purification via recrystallization or column chromatography (silica gel, methanol/chloroform gradients) is critical to isolate the dihydrochloride salt with >95% purity. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming intermediate structures using -NMR (e.g., δ 2.56 ppm for methyl groups in pyrrolidine rings) ensures fidelity at each step .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer : Solubility profiling should employ pH-dependent assays (e.g., phosphate-buffered saline at pH 7.4) with UV-Vis spectrophotometry to measure absorbance at λmax (typically ~260 nm for aromatic systems). Stability studies require accelerated degradation testing under thermal (40–60°C) and oxidative (H2O2) conditions, followed by HPLC analysis to quantify decomposition products. Differential scanning calorimetry (DSC) can assess thermal stability of the crystalline form .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify pyrrolo[2,3-b]pyridine ring protons (e.g., δ 7.57 ppm for aromatic protons) and ester carbonyl groups (δ ~170 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C10H14Cl2N3O2; calculated [M+H]<sup>+</sup> = 294.04).
- X-ray Crystallography : For definitive confirmation of stereochemistry in crystalline forms .
Q. What are the primary pharmacological targets hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride, similarity index 0.89) suggest potential activity at neurotransmitter receptors (e.g., serotonin 5-HT3 or dopamine D2 receptors). Target identification should involve computational docking (AutoDock Vina) against receptor crystal structures and functional assays (e.g., calcium flux in HEK293 cells expressing recombinant receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound for specific biological targets?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the pyrrolo[2,3-b]pyridine ring (e.g., halogenation at position 5 to modulate electron density) or modify the ester group (e.g., replacing methyl with tert-butyl for steric effects).
- Activity Profiling : Test analogs in parallel against panels of receptors (e.g., GPCRs, ion channels) using radioligand binding assays.
- Data Analysis : Apply multivariate statistics (PCA or cluster analysis) to correlate structural features (e.g., LogP, polar surface area) with activity .
Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like the NIH Assay Guidance Manual. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Cross-reference results with structurally validated analogs (e.g., CAS 208259-58-9, similarity index 0.89) to identify conserved activity trends .
Q. How can researchers translate in vitro efficacy of this compound to in vivo models while addressing pharmacokinetic limitations?
- Methodological Answer :
- ADME Profiling : Measure plasma protein binding (equilibrium dialysis), metabolic stability (mouse/hepatic microsomes), and permeability (Caco-2 monolayers).
- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability.
- In Vivo Testing : Dose-response studies in rodent models (e.g., tail-flick test for analgesic activity) with LC-MS/MS quantification of plasma and tissue concentrations .
Q. What methodologies are recommended for identifying and characterizing potential metabolites of this compound?
- Methodological Answer :
- Metabolite Screening : Incubate the compound with liver microsomes (human/rat) and analyze via LC-HRMS.
- Structural Elucidation : Use MS/MS fragmentation patterns and comparison with synthetic standards (e.g., hydroxylated or demethylated derivatives).
- Enzyme Inhibition Studies : Test metabolites for CYP450 inhibition (e.g., CYP3A4) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
